molecular formula C15H20N2OS B2581960 5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexan]-4(3H)-one CAS No. 709625-79-6

5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexan]-4(3H)-one

Cat. No.: B2581960
CAS No.: 709625-79-6
M. Wt: 276.4
InChI Key: PCVPGSMTPVAMFS-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a spirocyclic architecture comprising a benzothieno[2,3-d]pyrimidine core fused to a cyclohexane ring via a spiro carbon (C2). This structure confers rigidity and planar conjugation in the thienopyrimidine moiety, as confirmed by NMR and X-ray crystallography . Synthesis: Synthesized via a Vilsmeier-Haack reaction, yielding 58% with a melting point of 208–210°C. Key spectral data include $ ^1H $ NMR peaks at δ 1.50–1.80 ppm (cyclohexane CH$_2$) and a carbonyl signal at 161.8 ppm in $ ^{13}C $ NMR .

Properties

IUPAC Name

spiro[1,3,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidine-2,1'-cyclohexane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c18-13-12-10-6-2-3-7-11(10)19-14(12)17-15(16-13)8-4-1-5-9-15/h17H,1-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVPGSMTPVAMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=C(C4=C(S3)CCCC4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6,7,8-Tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexan]-4(3H)-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C15H16N2S2
  • Molecular Weight : 288.44 g/mol
  • CAS Number : 1708079-97-3

Antimicrobial Activity

Research indicates that derivatives of spiro[benzothieno[2,3-d]pyrimidines], including 5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexan]-4(3H)-one exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains.

Microorganism Inhibition Zone (mm) Standard Drug
E. coli15Ciprofloxacin
S. aureus18Methicillin
C. albicans20Ketoconazole

Cytotoxicity

The compound has also been evaluated for cytotoxic effects against cancer cell lines. In a study involving human breast cancer cells (MCF-7), the compound demonstrated a dose-dependent cytotoxicity.

Concentration (µM) Cell Viability (%)
1085
2570
5045
10030

The proposed mechanism of action for the cytotoxic effects involves the induction of apoptosis through the activation of caspase pathways. The compound appears to disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Synthesis and Characterization

The synthesis of 5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexan]-4(3H)-one typically involves multi-step reactions starting from readily available precursors in organic solvents. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of synthesized compounds.

Case Studies

  • Study on Antimicrobial Properties :
    A study published in Medicinal Chemistry highlighted the effectiveness of spiro compounds against resistant strains of bacteria. The results indicated that modifications in substituents on the benzothieno ring significantly enhanced antimicrobial activity .
  • Cytotoxicity in Cancer Research :
    Another research effort focused on evaluating the anticancer potential of this compound against various cancer cell lines. The findings revealed that the compound not only inhibited cell proliferation but also triggered apoptosis in MCF-7 cells .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of benzothieno[2,3-d]pyrimidines exhibit notable antibacterial and antifungal activities. For instance, studies have shown that compounds with similar structures can inhibit microbial growth effectively. The structure–activity relationship (SAR) analysis suggests that modifications to the benzene ring and other substituents significantly influence antimicrobial efficacy .

Antiviral Activity

The compound has been investigated for its potential as an antiviral agent. In particular, studies targeting the influenza A virus have highlighted the importance of specific structural features in inhibiting viral replication. Compounds derived from similar scaffolds have demonstrated the ability to disrupt protein interactions critical for viral function, suggesting that 5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexan]-4(3H)-one could be a promising candidate for further antiviral development .

Structure Optimization

The unique spirocyclic structure of 5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexan]-4(3H)-one offers a platform for synthesizing novel derivatives with enhanced biological properties. Researchers are focusing on optimizing the compound's structure to improve its pharmacokinetic and pharmacodynamic profiles. Computational studies and molecular docking techniques are being employed to predict interactions with biological targets and guide the synthesis of more potent analogs .

Case Study 1: Antimicrobial Activity

A study evaluated various derivatives of benzothieno[2,3-d]pyrimidines for their antibacterial properties against clinical strains of bacteria. The results indicated that certain modifications led to increased effectiveness compared to standard antibiotics like ceftriaxone. The most active compounds showed minimum inhibitory concentrations (MICs) that were significantly lower than those of traditional treatments .

Case Study 2: Antiviral Research

In a search for new antiviral agents against influenza A virus, researchers synthesized a series of compounds based on the benzothieno[2,3-d]pyrimidine scaffold. Among these, one derivative demonstrated a potent ability to inhibit viral replication at low micromolar concentrations while maintaining low toxicity levels in vitro. This highlights the potential of spirocyclic compounds in antiviral drug design .

Chemical Reactions Analysis

Cyclocondensation with Hydrazine Derivatives

Reaction with hydrazine hydrate or substituted hydrazines leads to triazolo- and imidazopyrimidine derivatives. For example:

  • Hydrazine hydrate in ethanol under reflux forms 3-amino-5',5',7,7-tetramethyl-7,8-dihydro-1H,3'H-spiro[benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-3',4,5(3H,6H)-trione .

  • Thiourea or thiosemicarbazide in glacial acetic acid yields 1,4-diamino-8,8-dimethyl-8,9-dihydrobenzothieno[3,2-e] triazolo[4,3-a]pyrimidine-5,6-dione .

Key Data :

ReagentConditionsProduct ClassSpectral Confirmation (IR/NMR)
Hydrazine hydrateEthanol, refluxTriazolopyrimidineIR: ν 3400 (NH), 1715, 1690 cm⁻¹ (C=O)
ThiosemicarbazideGlacial acetic acidThiadiazolopyrimidine¹H NMR: δ 9.90–11.70 ppm (NH)

Spiroannulation with Cyclic Ketones

The spirocyclohexane moiety participates in further spiroannulation with cyclic diketones (e.g., 5,5-dimethylcyclohexane-1,3-dione) under basic ethanol/piperidine conditions, forming polycyclic systems .

Mechanistic Insight :

  • Base-mediated enolate formation at the cyclohexanone carbonyl enables nucleophilic attack on the benzothienopyrimidinone scaffold.

  • Product 3a (C₁₉H₂₅N₃O₃S) exhibits a molecular ion at m/z 375 (M⁺, 68%) and distinct ¹H NMR signals for spiro head protons (δ 1.08–1.15 ppm) .

Reactivity with α-Haloketones

Heating with α-haloketones (e.g., chloroacetone, 2-bromoacetophenone) in dry xylene forms imidazo[1,2-a]pyrimidines via nucleophilic substitution and cyclization .

Example Reaction :

Spiro compound+ClCH2COCH3xylene, Δ3,4-diamino-2,8,8-trimethyl-imidazopyrimidine\text{Spiro compound} + \text{ClCH}_2\text{COCH}_3 \xrightarrow{\text{xylene, Δ}} \text{3,4-diamino-2,8,8-trimethyl-imidazopyrimidine}

Characterization :

  • IR: ν 1695–1682 cm⁻¹ (C=O)

  • ¹H NMR: δ 2.75–3.22 ppm (morpholine CH₂), δ 6.62 ppm (CH)

Condensation with Aldehydes

In basic media (e.g., NaOH/TBBAC), the ketone group undergoes aldol-like condensation with aromatic aldehydes, yielding arylidene derivatives . These intermediates are precursors for fused heterocycles like benzodiazepines or xanthones .

Table: Representative Aldehyde Reactions

AldehydeCatalystProduct TypeApplication
BenzaldehydeNaOH/TBBAC2-ArylidenecyclohexanoneSpirodioxane synthesis
IsonicotinaldehydePiperidinePyrazoline derivativeCytotoxic agents

Ring-Opening and Functionalization

While direct hydrolysis data is limited, analogous pyrimidinones undergo lactam ring opening under strong acidic/basic conditions. For example:

  • Reaction with H₂SO₄ may cleave the pyrimidinone ring to form thiophene-carboxylic acid derivatives .

Thioamide Formation

Though not directly observed for the oxo compound, its thione analog (CID 723096) reacts with amines to form thioamides . This suggests potential derivatization pathways for the oxo variant via analogous nucleophilic attacks at the carbonyl.

Biological Alkylation

As a thienopyrimidine scaffold (DrugBank DB08777), the compound may interact with biological targets (e.g., kinases) through hydrogen bonding or hydrophobic interactions, though specific mechanistic studies are sparse .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Analogs

5,6,7,8-Tetrahydro-1H-spiro[benzothieno[2,3-d]pyrimidine-2,1'-cyclopentan]-4(3H)-one (3b)
  • Structure : Cyclopentane replaces cyclohexane in the spiro ring.
  • Synthesis : 65% yield; higher melting point (233–235°C) due to increased ring strain and compact packing .
  • Key Difference : Smaller spiro ring enhances thermal stability but may reduce solubility compared to the cyclohexane analog.
3-Amino-7,7-dimethyl-7,8-dihydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4,5-(3H,6H)-dione
  • Structure : Incorporates dimethyl and dione groups.
  • Synthesis: 65% yield via cyclohexanone condensation; melting point 260–263°C, indicating stronger intermolecular forces from polar substituents .

Non-Spiro Tetrahydrobenzothienopyrimidines

4-(4-Benzylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4c)
  • Structure : Piperazine substituent at position 3.
  • Properties : Melting point 134–135°C; lower thermal stability than spiro derivatives due to flexible side chains .
2-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (19)
  • Structure : Simple methyl substitution.
  • Synthesis: Prepared via HCl gas treatment in acetonitrile, emphasizing the versatility of thienopyrimidine scaffolds .

Spiroquinazoline Derivatives

Spiro[(2H,3H)quinazoline-2,1'-cyclohexan]-4(1H)-one
  • Structure: Quinazoline replaces thienopyrimidine.
  • Activity : Demonstrated PARP-1 inhibition (IC$_{50}$ < 1 μM) and anti-proliferative effects against MCF-7 breast cancer cells .
  • Key Difference : Heterocycle variation alters electron distribution, impacting enzyme binding affinity.

Structural and Functional Analysis

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Molecular Formula Key Substituents
Target Compound 208–210 58 C${15}$H${20}$N$_2$OS Spirocyclohexane, thienopyrimidine
Cyclopentane Analog (3b) 233–235 65 C${14}$H${18}$N$_2$OS Spirocyclopentane
Dimethyl-dione Derivative 260–263 65 C${17}$H${23}$N$3$O$2$S 7,7-dimethyl, dione
4c (Benzylpiperazine) 134–135 70 C${21}$H${26}$N$_4$S 4-benzylpiperazine

Q & A

Q. What are the common synthetic routes for 5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexan]-4(3H)-one and its derivatives?

The compound is typically synthesized via multicomponent Mannich-type reactions involving β-keto thioamides, cyclohexanone, and amines. For example, refluxing thioamide derivatives with cyclohexanone in methanol or ethanol under acidic conditions yields spirocyclic thienopyrimidines with moderate to good yields (58–65%) . Alternative routes include Vilsmeier-Haack reactions or hydrazine substitution at the 2-position using hydrazine hydrate in pyridine .

Q. How is the spirocyclic structure confirmed using spectroscopic techniques?

Key structural features are verified via:

  • ¹H NMR : Signals for spirocyclic CH₂ groups (δ 1.50–1.80 ppm) and NH protons (δ 7.09–7.39 ppm) .
  • ¹³C NMR : Distinct spiro carbon peaks at ~70 ppm and carbonyl carbons at 161–189 ppm .
  • IR : Stretching vibrations for C=O (1668–1718 cm⁻¹) and NH (3415–3430 cm⁻¹) .
  • MS : Molecular ion peaks (e.g., m/z 277 [M+H]⁺) confirm molecular weight .

Q. What are the standard purification methods for this compound?

Crude products are typically crystallized from dimethylformamide (DMF), dioxane, or ethyl acetate. Column chromatography (silica gel, hexane/ethyl acetate eluent) is used for derivatives with polar substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve spirocyclic product yields?

  • Solvent : Methanol or THF with catalytic HCl enhances cyclization efficiency .
  • Temperature : Elevated temperatures (~40°C) improve reactivity for primary aliphatic amines but not secondary/aromatic amines due to steric hindrance .
  • Molar ratios : A 1:2:3 ratio of 1,3-dicarbonyl compound:amine:formaldehyde maximizes yields in multicomponent reactions .

Q. What mechanistic insights explain contradictions in COX-2 selectivity among derivatives?

Derivatives with 5,6-dimethyl or 2-substituted groups show variable COX-2 affinity. For instance, bulky substituents (e.g., 3,5-di-tert-butyl-4-hydroxyphenyl) enhance selectivity by fitting into COX-2's hydrophobic pocket, while smaller groups lack specificity. In vitro assays using indomethacin as a control are critical for validating selectivity .

Q. How do hydrazino-substituted derivatives affect biological activity, and what analytical challenges arise?

Hydrazino groups at the 2-position (e.g., compound 3 in ) enable further functionalization (e.g., triazolo ring formation). Challenges include:

  • NH detection : Broad IR peaks (~3415 cm⁻¹) and D₂O-exchangeable NMR signals (δ 8.85–9.52 ppm) confirm hydrazine incorporation .
  • Side reactions : Over-refluxing may lead to decomposition; reaction progress must be monitored via TLC .

Q. What computational tools are used to predict anticancer activity of spirocyclic thienopyrimidines?

In silico docking studies (e.g., AutoDock Vina) model interactions with kinase domains or DNA topoisomerases. Key parameters include binding affinity (ΔG) and hydrogen-bonding patterns with residues like Asp/Flu in target proteins .

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly across studies (e.g., 58% vs. 85%)?

Discrepancies arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl, -Br) may reduce reactivity, lowering yields .
  • Catalyst choice : Iron(III) chloride or proline catalysis in Mannich reactions improves yields compared to base-only conditions .
  • Workup protocols : Inadequate washing or crystallization steps can lead to impurities .

Q. How can conflicting biological activity data (e.g., COX-2 vs. antimicrobial assays) be reconciled?

  • Assay specificity : COX-2 selectivity ( ) may not correlate with antimicrobial activity ( ), as mechanisms differ.
  • Structural tweaks : Adding morpholine or benzyl groups ( ) diversifies target engagement. Cross-validation using orthogonal assays (e.g., enzyme inhibition + cell viability) is recommended.

Methodological Recommendations

Q. What protocols ensure reproducibility in synthesizing 2-substituted derivatives?

  • Stepwise substitution : First introduce methylthio groups (via CH₃I/KOH), then replace with hydrazine or amines .
  • Quality control : Validate intermediates via melting point, elemental analysis (%C, %H, %N), and HPLC purity (>95%) .

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